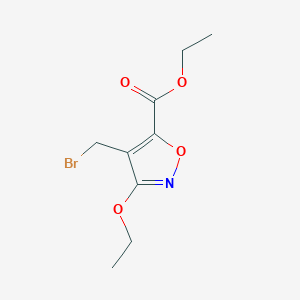
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group, a bromomethyl group, and an ethoxy group attached to the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO₃) at ambient temperature . Industrial production methods may involve the use of metal catalysts like copper (Cu) or ruthenium (Ru) to enhance the efficiency of the cycloaddition reaction .
Análisis De Reacciones Químicas
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and oxidizing agents like potassium permanganate (KMnO₄) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The ethoxy and ester groups may also influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate: This compound has a similar isoxazole ring structure but differs in the substitution pattern on the ring.
Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate: Another similar compound with a different substitution pattern, highlighting the diversity within the isoxazole family.
Propiedades
Fórmula molecular |
C9H12BrNO4 |
|---|---|
Peso molecular |
278.10 g/mol |
Nombre IUPAC |
ethyl 4-(bromomethyl)-3-ethoxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H12BrNO4/c1-3-13-8-6(5-10)7(15-11-8)9(12)14-4-2/h3-5H2,1-2H3 |
Clave InChI |
UVSBZQVLQWZJDB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NOC(=C1CBr)C(=O)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-[3-(naphthalen-2-yloxy)-propyl]amine](/img/structure/B8313154.png)
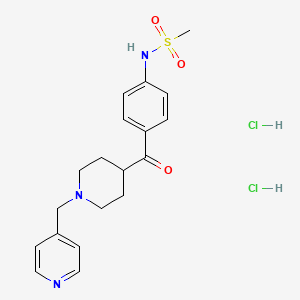
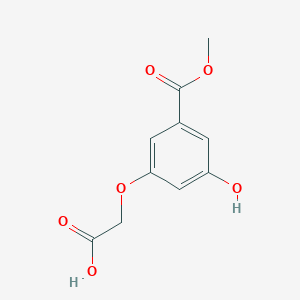
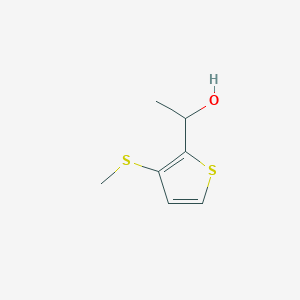
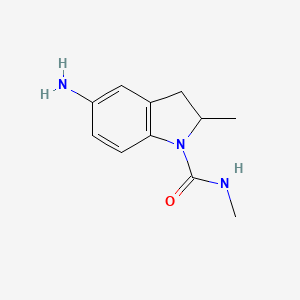
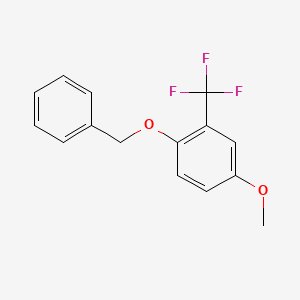
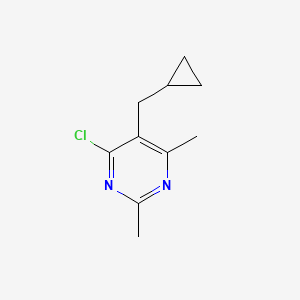
![3-[(4-Methoxybenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8313195.png)
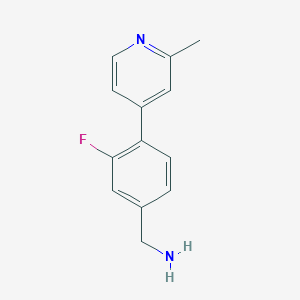
![Ethyl 2-[(2-chloro-6-nitrophenyl)methylamino]propanoate](/img/structure/B8313215.png)
![5-[1-(4-Methoxyphenyl)cyclopropyl]-1,3,4-oxadiazol-2-amine](/img/structure/B8313223.png)
![5,6,7,12-Tetrahydrodibenzo[b,g]azocine](/img/structure/B8313237.png)
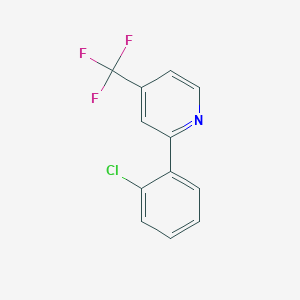
![tert-Butyl {[trans-4-(4-aminophenyl)cyclohexyl]methyl}carbamate](/img/structure/B8313252.png)
